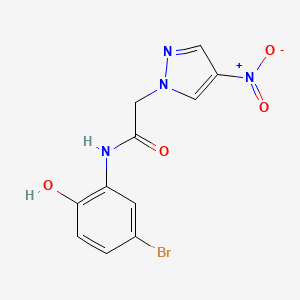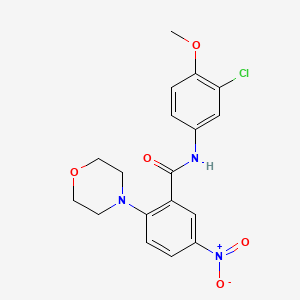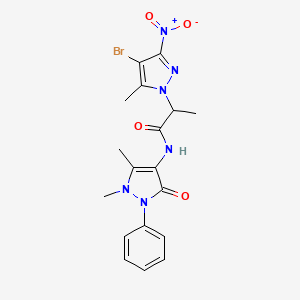![molecular formula C24H21N5O4 B4229684 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4229684.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide, also known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. It has been shown to have significant potential in cancer treatment due to its ability to selectively target cancer cells and induce cell death.
Mecanismo De Acción
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to selectively target cancer cells, sparing normal cells from damage.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of other cancer treatments. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is its ability to selectively target cancer cells, sparing normal cells from damage. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been found to be effective in combination with other cancer treatments, making it a versatile option for cancer therapy. However, one limitation of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide is its high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are a number of future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide. One area of interest is the development of new methods for synthesizing the compound, which could potentially reduce its cost and increase its accessibility. Additionally, further studies are needed to determine the optimal dosing and administration of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide in cancer patients. Finally, research is ongoing to identify new applications for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide in the treatment of other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied for its potential in cancer treatment. It has been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide has been found to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-24(19-15-18(29(31)32)9-10-22(19)28-11-13-33-14-12-28)25-17-7-5-16(6-8-17)23-26-20-3-1-2-4-21(20)27-23/h1-10,15H,11-14H2,(H,25,30)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSRVDPHHWFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4229608.png)
![3-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4229614.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzonitrile](/img/structure/B4229626.png)
![ethyl 4-amino-2-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4229631.png)


![4-ethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4229665.png)
![2-(4-chlorophenoxy)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide](/img/structure/B4229671.png)
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229672.png)
![ethyl 4-({[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4229690.png)
![N-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4229695.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4229700.png)
